Sbmet

Description

Structure

3D Structure

Properties

IUPAC Name |

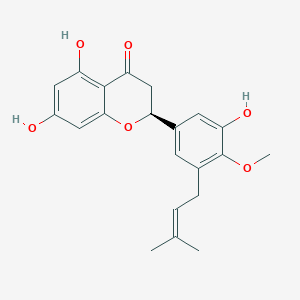

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGBXGAZUCKDDV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150708 | |

| Record name | Sigmoidin B 3'-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114340-00-0 | |

| Record name | Sigmoidin B 3'-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114340000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sigmoidin B 3'-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of S-adenosyl-L-methionine in the Intricate Web of Polyamine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines—ubiquitous polycationic molecules including putrescine, spermidine, and spermine—are fundamental to a myriad of cellular processes, from cell growth and proliferation to the regulation of gene expression. The biosynthesis of these critical molecules is intricately linked to the metabolism of the amino acids ornithine and methionine. At the heart of this pathway lies S-adenosyl-L-methionine (SAMe), a versatile molecule that, in this context, undergoes a crucial decarboxylation step to provide the aminopropyl groups necessary for the elongation of the polyamine backbone. This technical guide provides a comprehensive overview of the involvement of SAMe in polyamine synthesis, detailing the enzymatic players, their kinetics, the complex regulatory networks, and the experimental methodologies used to investigate these pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting this vital metabolic nexus.

The Core Biochemical Pathway: A Stepwise Elucidation

The synthesis of polyamines is a multi-step enzymatic cascade that begins with the decarboxylation of ornithine and proceeds through the sequential addition of aminopropyl groups derived from decarboxylated S-adenosyl-L-methionine (dcSAM).

1. The Genesis: Ornithine to Putrescine

The pathway is initiated by the conversion of the amino acid ornithine to putrescine. This irreversible reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) , which removes the carboxyl group from ornithine.[1] This step is the primary rate-limiting step in polyamine biosynthesis in many organisms.[1]

2. The Donor Molecule: Decarboxylation of S-adenosyl-L-methionine

The aminopropyl groups required for the synthesis of higher polyamines are donated by decarboxylated S-adenosyl-L-methionine (dcSAM). SAMe itself is first synthesized from methionine and ATP by the enzyme methionine adenosyltransferase. Subsequently, S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) catalyzes the removal of the carboxyl group from SAMe to produce dcSAM.[2] This is the second rate-limiting step in the pathway.

3. The Elongation I: Putrescine to Spermidine

The first aminopropyl group is transferred from dcSAM to putrescine to form spermidine. This reaction is catalyzed by spermidine synthase (SPDS) .[3]

4. The Elongation II: Spermidine to Spermine

Finally, a second aminopropyl group is transferred from dcSAM to spermidine to yield spermine. This final step is catalyzed by spermine synthase (SPMS) .[4]

Below is a Graphviz diagram illustrating this core biochemical pathway.

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

Understanding the kinetics of the key enzymes and the intracellular concentrations of the pathway's metabolites is crucial for a quantitative appreciation of polyamine synthesis.

| Enzyme | Substrate(s) | Km (µM) | Vmax | Organism/Cell Type |

| Ornithine Decarboxylase (ODC) | L-Ornithine | 562 | - | Nicotiana glutinosa |

| L-Ornithine | 310 | - | Clostridium aceticum | |

| S-adenosylmethionine Decarboxylase (SAMDC) | S-adenosyl-L-methionine (SAM) | 38 | - | Chinese Cabbage |

| Spermidine Synthase (SPDS) | Putrescine | 52 | - | Plasmodium falciparum |

| Decarboxylated SAM (dcSAM) | 35 | - | Plasmodium falciparum | |

| Spermine Synthase (SPMS) | Spermidine | 60 | - | Bovine Brain |

| Decarboxylated SAM (dcSAM) | 0.1 | - | Bovine Brain |

| Metabolite | Intracellular Concentration | Cell Type/Condition |

| S-adenosyl-L-methionine (SAMe) | Varies with methionine availability | C7-10 and BSC40 cells |

| Putrescine | ~10-100 nmol/mg protein | Lymphoblast cell lines |

| Spermidine | ~50-200 nmol/mg protein | Lymphoblast cell lines |

| Spermine | ~50-150 nmol/mg protein | Lymphoblast cell lines |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore often not reported as a standard value. The provided Km values are indicative and can vary between species and experimental conditions.

Regulatory Mechanisms: A Symphony of Control

The polyamine synthesis pathway is tightly regulated at multiple levels to ensure cellular homeostasis, as both depletion and overaccumulation of polyamines can be detrimental.

Feedback Regulation

The end products of the pathway, spermidine and spermine, exert negative feedback control on the key regulatory enzymes. Elevated levels of polyamines lead to a decrease in the synthesis and an increase in the degradation of both ODC and SAMDC.[5]

The Role of Antizyme in ODC Degradation

A key player in the feedback regulation of ODC is a protein called antizyme . The synthesis of antizyme is induced by high levels of polyamines. Antizyme binds to ODC monomers, preventing their dimerization and targeting them for degradation by the 26S proteasome in a ubiquitin-independent manner. This mechanism provides a rapid and efficient way to downregulate ODC activity in response to increased polyamine concentrations.

Transcriptional and Translational Control

The expression of the genes encoding ODC and SAMDC is also subject to intricate transcriptional and translational regulation.

-

ODC: The transcription of the ODC gene is stimulated by various growth factors and oncogenes. Translation of ODC mRNA is complex and can be influenced by the intricate secondary structure of its 5' untranslated region (UTR).[3]

-

SAMDC: The translation of SAMDC mRNA is regulated by a small upstream open reading frame (uORF) in its 5' UTR.[6] In the presence of high polyamine levels, ribosomes stall at this uORF, which in turn inhibits the translation of the downstream SAMDC coding sequence.[6]

The following diagram illustrates the regulatory logic of the polyamine synthesis pathway.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is paramount for studying the polyamine synthesis pathway. Below are detailed methodologies for key experiments.

Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.[5]

Materials:

-

Cell or tissue lysate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate

-

L-[1-¹⁴C]ornithine (specific activity ~50-60 mCi/mmol)

-

2 M HCl

-

Scintillation vials

-

Scintillation cocktail

-

Filter paper discs

-

Hyamine hydroxide solution

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a sealed reaction vial, add 50-100 µg of protein lysate.

-

Add assay buffer to a final volume of 100 µL.

-

Place a filter paper disc soaked in hyamine hydroxide in a center well suspended above the reaction mixture to trap the released ¹⁴CO₂.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine to a final concentration of 0.1-0.5 mM.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by injecting 2 M HCl into the reaction mixture.

-

Continue incubation for another 30 minutes to ensure complete trapping of the ¹⁴CO₂.

-

Remove the filter paper disc and place it in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity as pmol of ¹⁴CO₂ released per minute per mg of protein.

Protocol 2: Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol involves the pre-column derivatization of polyamines followed by separation and detection using HPLC.

Materials:

-

Cell or tissue extract (prepared by acid precipitation, e.g., with perchloric acid)

-

Polyamine standards (putrescine, spermidine, spermine)

-

Dansyl chloride or benzoyl chloride for derivatization

-

Acetone or acetonitrile

-

Saturated sodium bicarbonate or sodium hydroxide solution

-

Toluene or other suitable organic solvent for extraction

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column

Procedure:

-

Extraction: Homogenize cells or tissues in 0.2-0.4 M perchloric acid. Centrifuge to pellet the precipitated proteins. The supernatant contains the polyamines.

-

Derivatization (using Dansyl Chloride):

-

Take a known volume of the acid extract or standard solution.

-

Add an equal volume of saturated sodium bicarbonate solution.

-

Add a 10-fold excess of dansyl chloride in acetone.

-

Incubate in the dark at 60°C for 1 hour.

-

Add proline to react with excess dansyl chloride.

-

Extract the dansylated polyamines with toluene.

-

Evaporate the toluene phase to dryness and redissolve the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamines on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Detect the derivatized polyamines using a fluorescence detector (for dansylated derivatives) or a UV detector (for benzoylated derivatives).

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized polyamine standards.

-

Determine the concentration of polyamines in the samples by comparing their peak areas to the standard curve.

-

The following diagram outlines the general workflow for HPLC-based polyamine quantification.

Conclusion

S-adenosyl-L-methionine plays an indispensable and multifaceted role in the synthesis of polyamines. As the precursor to the aminopropyl group donor, dcSAM, SAMe is positioned at a critical juncture that links methionine metabolism with the production of molecules essential for cellular life. The intricate regulation of the enzymes that govern its conversion and utilization underscores the importance of maintaining a delicate balance of polyamines within the cell. The detailed understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is fundamental for researchers and drug development professionals. Targeting the enzymes of this pathway, particularly ODC and SAMDC, has long been an area of interest for the development of therapeutics for diseases characterized by aberrant cell proliferation, such as cancer. A continued in-depth exploration of the quantitative and regulatory aspects of SAMe's involvement in polyamine synthesis will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]

- 3. The spermidine synthase of the malaria parasite Plasmodium falciparum: molecular and biochemical characterisation of the polyamine synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Central Role of S-Adenosyl-L-Methionine in Neurotransmitter Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the principal methyl group donor in a vast array of biochemical reactions. Within the central nervous system, its role is particularly critical for the synthesis and metabolism of monoamine neurotransmitters, including catecholamines (dopamine, norepinephrine, and epinephrine) and serotonin. Dysregulation of SAMe-dependent pathways has been implicated in the pathophysiology of various neurological and psychiatric disorders, most notably depression. This in-depth technical guide provides a comprehensive overview of the function of SAMe in neurotransmitter synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways to support researchers, scientists, and drug development professionals in this field.

Introduction

S-adenosyl-L-methionine (SAMe) is a naturally occurring compound found in all living cells.[1] It is synthesized from methionine and adenosine triphosphate (ATP) and participates in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation.[1] The most prominent of these, transmethylation, involves the transfer of a methyl group from SAMe to a variety of acceptor molecules, including nucleic acids, proteins, and phospholipids.[1] In the brain, SAMe-dependent methylation is indispensable for the synthesis and inactivation of key neurotransmitters that regulate mood, cognition, and behavior.[2] This guide will explore the intricate involvement of SAMe in the biosynthesis of catecholamines and serotonin, providing a technical resource for the scientific community.

The One-Carbon Cycle and SAMe Synthesis

The availability of SAMe is intrinsically linked to the one-carbon cycle, a series of interconnected metabolic pathways that facilitate the transfer of one-carbon units. Folate and vitamin B12 are essential cofactors in this cycle, which ultimately generates methionine, the immediate precursor to SAMe.[3] A diagram of this crucial metabolic network is presented below.

Role of SAMe in Catecholamine Synthesis and Metabolism

Catecholamines are synthesized from the amino acid tyrosine through a series of enzymatic steps. SAMe is directly involved in the final step of epinephrine synthesis and plays a crucial role in the metabolic clearance of all catecholamines.

Epinephrine Synthesis

The conversion of norepinephrine to epinephrine is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which utilizes SAMe as its methyl donor.[4] This reaction is critical for the production of epinephrine in the adrenal medulla and in certain neurons in the brainstem.

Catecholamine Degradation

Catechol-O-methyltransferase (COMT) is a key enzyme in the degradation of catecholamines. COMT catalyzes the transfer of a methyl group from SAMe to one of the hydroxyl groups of the catechol ring of dopamine, norepinephrine, and epinephrine, leading to their inactivation.[5] The kinetic mechanism of COMT is an ordered sequential process where SAMe binds to the enzyme first, followed by a magnesium ion and then the catecholamine substrate.[1][6]

Role of SAMe in Serotonin Synthesis

While SAMe is not directly involved as a methyl donor in the primary synthesis pathway of serotonin from tryptophan, its influence is significant. The rate-limiting enzyme in serotonin synthesis, tryptophan hydroxylase (TPH), is activated by phosphorylation, a process that can be influenced by SAMe-dependent methylation of protein phosphatases. Furthermore, SAMe has been shown to increase serotonin turnover and levels in the brain, although the precise mechanisms are still under investigation.[2]

Quantitative Data

The following tables summarize key quantitative data related to the function of SAMe in neurotransmitter synthesis.

Table 1: Kinetic Parameters of SAMe-Dependent Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax | Source |

| COMT (Soluble) | S-Adenosyl-L-methionine | 20.2 | - | [7] |

| Dopamine | Varies | - | [7] | |

| Norepinephrine | Varies | - | [7] | |

| COMT (Membrane-Bound) | S-Adenosyl-L-methionine | 3.4 | - | [7] |

| Dopamine | ~15x lower than S-COMT | - | [7] | |

| Norepinephrine | ~15x lower than S-COMT | - | [7] | |

| PNMT | S-Adenosyl-L-methionine | 5.7 | - | |

| Norepinephrine | 16 | - |

Table 2: Effects of SAMe Supplementation on Neurotransmitter Levels in Rodent Brain

| Study Type | Animal Model | SAMe Dosage | Duration | Brain Region | % Change in Dopamine | % Change in Norepinephrine | Source |

| Pre-clinical | Rat | 150 mg/kg (oral) | 28 days | Striatum | Significant recovery | - | [6] |

| Pre-clinical | Rat | 300 mg/kg (oral) | 28 days | Striatum | Significant recovery | - | [6] |

| Pre-clinical | Rat | - | Chronic | Striatum | Increased dopaminergic tone | - | [2] |

| Pre-clinical | Rodent | - | - | CNS | - | Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SAMe's role in neurotransmitter synthesis.

Quantification of Neurotransmitters in Brain Tissue via HPLC-ECD

Objective: To measure the concentrations of dopamine, serotonin, and their metabolites in rodent brain tissue.

Workflow Diagram:

Methodology:

-

Tissue Preparation: Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice. Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., 0.1% sodium metabisulfite).

-

Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant, which contains the neurotransmitters.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC-ECD Analysis: Inject a defined volume of the filtered supernatant onto a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).

-

Chromatographic Conditions: Use a mobile phase appropriate for the separation of monoamines (e.g., a phosphate-citrate buffer with methanol and an ion-pairing agent). Maintain a constant flow rate and column temperature.

-

Detection: Set the electrochemical detector to an oxidizing potential that allows for the sensitive detection of dopamine, serotonin, and their metabolites.

-

Quantification: Prepare standard curves for each analyte of known concentrations. Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curves.

Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Assay (Radiometric)

Objective: To measure the activity of PNMT in a tissue homogenate.

Methodology:

-

Tissue Preparation: Homogenize the tissue (e.g., adrenal medulla) in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, norepinephrine (the substrate), and a buffer.

-

Initiation of Reaction: Start the reaction by adding S-adenosyl-L-[methyl-3H]methionine ([3H]SAMe) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a borate buffer).

-

Extraction of Product: Extract the radiolabeled product, [3H]epinephrine (as metanephrine after conversion), into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

-

Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter.

-

Calculation of Activity: Calculate the PNMT activity based on the amount of [3H]epinephrine formed per unit of time and protein concentration.

Catechol-O-Methyltransferase (COMT) Enzyme Assay

Objective: To determine the activity of COMT in a tissue sample.

Methodology:

-

Enzyme Preparation: Prepare a tissue homogenate from the region of interest and obtain the supernatant containing COMT after centrifugation.

-

Reaction Cocktail: Prepare a reaction cocktail containing a buffer (e.g., phosphate buffer), MgCl2 (a cofactor), a catechol substrate (e.g., dopamine or a fluorescent analog), and SAMe.

-

Reaction Initiation: Initiate the reaction by adding the enzyme preparation to the reaction cocktail.

-

Incubation: Incubate the mixture at 37°C for a specific duration.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Analysis: Analyze the formation of the methylated product. This can be done using HPLC with electrochemical or fluorescence detection, or by using a fluorescent catechol substrate where the methylated product has different fluorescent properties.[6]

-

Activity Calculation: Determine the COMT activity by quantifying the amount of product formed per unit time per milligram of protein.

Conclusion

S-adenosyl-L-methionine is a cornerstone of neurotransmitter synthesis and metabolism. Its role as a methyl donor for key enzymes like COMT and PNMT directly impacts the levels of catecholamines, while its broader influence on cellular methylation processes also affects serotonin signaling. The intricate relationship between the one-carbon cycle, SAMe availability, and neurotransmitter homeostasis underscores the importance of this molecule in maintaining neurological health. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of targeting SAMe-dependent pathways for the treatment of neuropsychiatric disorders. Further investigation into the precise regulatory mechanisms and the development of novel analytical techniques will continue to advance our understanding of SAMe's critical function in the brain.

References

- 1. Structural Mechanism of S-Adenosyl Methionine Binding to Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Cellular Methylation: An In-depth Technical Guide to the Enzymatic Regulation of the S-adenosyl-L-methionine Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract

The S-adenosyl-L-methionine (SAM) cycle is a fundamental metabolic pathway essential for the regulation of cellular methylation and the biosynthesis of critical metabolites. As the universal methyl donor, SAM is involved in the methylation of DNA, RNA, proteins, and lipids, thereby influencing a vast array of cellular processes including gene expression, signal transduction, and biosynthesis. The precise control of intracellular SAM levels and the ratio of SAM to its demethylated product, S-adenosyl-L-homocysteine (SAH), is critical for maintaining cellular homeostasis. Dysregulation of this cycle is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making its constituent enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymes that govern the SAM cycle, detailing their kinetic properties, multifaceted regulatory mechanisms—spanning allosteric control, transcriptional regulation, and post-translational modifications—and methodologies for their study.

Introduction to the S-adenosyl-L-methionine (SAM) Cycle

The SAM cycle, also known as the methionine cycle, is a series of interconnected biochemical reactions that generate and regenerate S-adenosyl-L-methionine. The cycle begins with the activation of the essential amino acid L-methionine by ATP, a reaction catalyzed by Methionine Adenosyltransferase (MAT). This forms SAM, a high-energy compound poised to donate its activated methyl group to a vast array of acceptor substrates in reactions catalyzed by methyltransferases (MTs). Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). SAH is a potent product inhibitor of most methyltransferase reactions, and its efficient removal is crucial for sustaining cellular methylation. S-Adenosylhomocysteine Hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH to L-homocysteine and adenosine. Homocysteine then stands at a critical metabolic branchpoint. It can either be remethylated back to methionine to continue the SAM cycle or be directed into the transsulfuration pathway for the synthesis of cysteine and glutathione. The remethylation of homocysteine is primarily carried out by two enzymes: Methionine Synthase (MS), which utilizes methyl-tetrahydrofolate as a methyl donor, and Betaine-Homocysteine Methyltransferase (BHMT), which uses betaine. The intricate regulation of these key enzymes ensures that the cellular methylation potential, often represented by the SAM/SAH ratio, is tightly controlled in response to metabolic demands and environmental cues.

// Nodes for metabolites Met [label="Methionine", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; SAM [label="S-Adenosyl-\nL-methionine (SAM)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Acceptor [label="Acceptor\n(DNA, RNA, Protein, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methyl_Acceptor [label="Methylated\nAcceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; SAH [label="S-Adenosyl-\nL-homocysteine (SAH)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Hcy [label="Homocysteine", fillcolor="#FBBC05", fontcolor="#202124"]; Adenosine [label="Adenosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine", fillcolor="#F1F3F4", fontcolor="#202124"]; DMG [label="Dimethylglycine", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="THF", fillcolor="#F1F3F4", fontcolor="#202124"]; MTHF [label="5-Methyl-THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH2THF [label="5,10-Methylene-THF", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes MAT [label="MAT", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MTs [label="Methyltransferases\n(MTs)", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SAHH [label="SAHH", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BHMT [label="BHMT", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MS [label="MS", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MTHFR [label="MTHFR", shape=rectangle, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing reactions {Met, ATP} -> MAT; MAT -> SAM [label="PPi + Pi"]; {SAM, Acceptor} -> MTs; MTs -> {SAH, Methyl_Acceptor}; SAH -> SAHH; SAHH -> {Hcy, Adenosine}; {Hcy, Betaine} -> BHMT; BHMT -> {Met, DMG}; {Hcy, MTHF} -> MS; MS -> {Met, THF}; CH2THF -> MTHFR; MTHFR -> MTHF;

// Regulatory edges SAM -> MTHFR [label=" Allosteric\n Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; SAH -> MTs [label=" Product\n Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: The S-adenosyl-L-methionine (SAM) Cycle. This diagram illustrates the core metabolic pathway.Core Enzymes and Their Regulation

The activity of the SAM cycle is governed by the coordinated action and regulation of several key enzymes.

Methionine Adenosyltransferase (MAT)

Methionine Adenosyltransferase (EC 2.5.1.6) catalyzes the first and rate-limiting step of the cycle: the synthesis of SAM from L-methionine and ATP. In mammals, three genes encode MAT isoforms: MAT1A, MAT2A, and MAT2B.

-

MAT1A encodes the α1 catalytic subunit, which assembles into two isoenzymes, MATI (a tetramer) and MATIII (a dimer). These are predominantly expressed in the adult liver.

-

MAT2A encodes the α2 catalytic subunit, which forms the MATII isoenzyme and is expressed in most extrahepatic tissues, fetal liver, and cancer cells.[1]

-

MAT2B encodes a regulatory β subunit that associates with the MATII catalytic subunit, modulating its activity by lowering the Kₘ for methionine and the Kᵢ for SAM.[1][2]

Kinetic Properties: The MAT isoforms exhibit distinct kinetic and regulatory properties. MATII has the lowest Kₘ for methionine (in the low micromolar range), making it highly efficient at physiological methionine concentrations. In contrast, MATI and MATIII have much higher Kₘ values (in the high micromolar to millimolar range).[3][4] This difference allows the liver, expressing MAT1A, to handle large fluxes of methionine from the diet.

Regulation:

-

Transcriptional Regulation: The expression of MAT genes is tightly controlled. MAT2A expression is associated with cellular proliferation and is positively regulated by transcription factors such as Sp1 and E2F.[5] Conversely, in quiescent hepatic stellate cells, PPARγ acts as a negative regulator of MAT2A transcription.[2][6] MAT1A expression is regulated by histone acetylation and methylation and is often silenced during hepatocarcinogenesis.[7]

-

Product Inhibition/Allosteric Regulation: The activity of MAT isoforms is regulated by the product, SAM. SAM strongly inhibits the MATII isoform, while it has a minimal inhibitory effect on MATI and can even stimulate MATIII activity.[3] The MAT2B regulatory subunit increases the sensitivity of MATII to SAM inhibition.[1]

Glycine N-Methyltransferase (GNMT)

Glycine N-Methyltransferase (EC 2.1.1.20) plays a crucial role in regulating the cellular SAM/SAH ratio, particularly in the liver where it is abundant. It catalyzes the methylation of glycine by SAM to form sarcosine and SAH. Unlike most methyltransferases that have very high affinity for SAM, GNMT has a relatively high Kₘ for SAM, allowing it to act as a "buffer" by consuming excess SAM when levels are high.

Regulation:

-

Allosteric Regulation: GNMT activity is allosterically inhibited by 5-methyltetrahydrofolate (5-MTHF), the product of the MTHFR enzyme. This links the regulation of the SAM cycle directly to folate metabolism. When folate levels are high, GNMT is inhibited, thus conserving SAM for other essential methylation reactions.

-

Post-Translational Modification: The N-terminal valine of rat GNMT is acetylated. While this modification does not significantly affect the basal enzyme activity, it does influence the enzyme's inhibition by the pentaglutamate form of 5-methyltetrahydrofolate.[8]

S-Adenosylhomocysteine Hydrolase (SAHH)

S-Adenosylhomocysteine Hydrolase (EC 3.3.1.1) is a critical enzyme that catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. The reaction equilibrium strongly favors the synthesis of SAH, but in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of its products, homocysteine and adenosine. As SAH is a potent inhibitor of nearly all SAM-dependent methyltransferases, the activity of SAHH is essential for maintaining cellular methylation capacity.

Regulation:

-

Post-Translational Modification: SAHH is known to undergo several post-translational modifications. In plants, SAHH is subject to phosphorylation, S-nitrosylation, acetylation, and ubiquitination at multiple conserved sites, suggesting these are key regulatory mechanisms.[9] In mammals, acetylation of SAHH at specific lysine residues (Lys401 and Lys408) has been shown to negatively impact its catalytic activity by perturbing the NAD+ binding region.[10][11]

-

Transcriptional Regulation: Inhibition of SAHH can lead to the upregulation of genes involved in oxidative stress, such as p66shc, through epigenetic mechanisms involving DNA hypomethylation.[12]

Betaine-Homocysteine Methyltransferase (BHMT)

Betaine-Homocysteine Methyltransferase (EC 2.1.1.5) is a cytosolic, zinc-dependent enzyme primarily found in the liver and kidney. It provides an alternative pathway for the remethylation of homocysteine to methionine, using betaine as the methyl donor. This pathway is particularly important when folate levels are low or when methionine demand is high.

Regulation:

-

Substrate Availability: The activity of BHMT is influenced by the availability of its substrates, homocysteine and betaine.

-

Transcriptional Control: BHMT expression is responsive to dietary intake. A methionine-deficient diet, especially in the presence of excess choline or betaine, induces BHMT expression.[13] Conversely, excess SAM can down-regulate BHMT expression through an NF-κB-dependent mechanism.[14] The BHMT-betaine pathway can also influence the activity of DNA and histone methyltransferases, suggesting a role in epigenetic regulation.[15]

5,10-Methylenetetrahydrofolate Reductase (MTHFR)

Methylenetetrahydrofolate Reductase (EC 1.5.1.20) is a key regulatory enzyme that links the folate and methionine cycles. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This product serves as the methyl donor for the remethylation of homocysteine to methionine by Methionine Synthase.

Regulation:

-

Allosteric Inhibition: MTHFR is a primary example of feedback regulation within the SAM cycle. It is allosterically inhibited by its indirect product, SAM.[16] This inhibition is competitive with respect to its FAD cofactor and is relieved by SAH. This mechanism ensures that when SAM levels are high, the production of 5-methyl-THF is reduced, thereby decreasing the rate of methionine synthesis and, consequently, SAM synthesis.

-

Post-Translational Modification (Phosphorylation): Human MTHFR is regulated by multisite phosphorylation on a serine-rich region in its N-terminus.[17][18] Phosphorylation increases the enzyme's sensitivity to allosteric inhibition by SAM.[8][19] This phosphorylation state is itself regulated by the cellular SAM/SAH ratio, providing an additional layer of control. When the SAM/SAH ratio is low, MTHFR is less phosphorylated, leading to a more active enzyme that is less sensitive to SAM inhibition, thereby promoting methionine synthesis.[17][19]

Quantitative Data Presentation

The kinetic parameters of the key enzymes in the SAM cycle are essential for understanding their individual contributions to the overall flux through the pathway and for developing kinetic models of metabolism.

Table 1: Kinetic Parameters of Key SAM Cycle Enzymes

| Enzyme | Organism/Isoform | Substrate | Kₘ (µM) | kcat (s⁻¹) | Inhibitor | Kᵢ (µM) | Reference(s) |

| MAT | Human MAT2A | L-Methionine | 23 | 0.27 | SAM | 81 - 136 | [20] |

| Human MAT2A | ATP | 98 | 0.27 | SAM | 81 - 136 | [20] | |

| Rat MATII (α2) | L-Methionine | 4 - 10 | N/A | SAM (IC₅₀) | ~60 | [3][4] | |

| Rat MATI/III (α1) | L-Methionine | 215 - 7000 | N/A | SAM (IC₅₀) | >400 | [3][4] | |

| GNMT | Rat (recombinant) | SAM | ~100 | ~0.45 | SAH | 95 | [8][12] |

| Rat (recombinant) | Glycine | ~10,000 | ~0.45 | - | - | [8][12] | |

| SAHH | Human (recombinant) | SAH | 21.8 | ~0.38* | - | - | [21] |

| BHMT | Porcine Liver | L-Homocysteine | 32 | N/A | - | - | N/A |

| Porcine Liver | Betaine | 23 | N/A | - | - | N/A | |

| MTHFR | Human (recombinant) | 5,10-CH₂-THF | ~5 | N/A | SAM | Inhibition enhanced by phosphorylation | [17][19] |

*Calculated from Vₘₐₓ of 22.9 µM/min and assuming a standard enzyme concentration. N/A: Not Available in the cited sources.

Table 2: Representative Cellular Concentrations of SAM Cycle Metabolites

| Metabolite | Sample Type | Concentration Range | Reference(s) |

| SAM | Human Plasma | 120 ± 36 nM | N/A |

| Human HepG2 Cells | ~48:1 (SAM/SAH Ratio) | N/A | |

| SAH | Human Plasma | 21.5 ± 6.5 nM | N/A |

| Homocysteine | Human Plasma (normal) | 5 - 15 µM | N/A |

Experimental Protocols & Workflows

Studying the enzymatic regulation of the SAM cycle requires robust and reproducible assays. Below are detailed methodologies for key enzymes.

Methionine Adenosyltransferase (MAT) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the pyrophosphate (PPi) produced during the conversion of methionine and ATP to SAM.

Principle: MAT catalyzes: L-Methionine + ATP → SAM + PPi + Pi. The generated PPi is then used in a series of coupled enzymatic reactions that lead to the development of a colored product, which can be measured spectrophotometrically.

Materials:

-

MAT Assay Buffer

-

MAT Substrate Mix (containing L-Methionine and ATP)

-

Detection Enzyme Mix

-

Developer Mix

-

MAT Probe (colorimetric)

-

Pyrophosphate (PPi) Standard (1 mM)

-

96-well clear, flat-bottom plate

-

Spectrophotometer (plate reader)

-

Sample: Tissue homogenate or cell lysate

Procedure:

-

Sample Preparation: Homogenize ~50 mg of tissue or 5 x 10⁶ cells in 500 µL of ice-cold MAT Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate) and keep on ice. Determine the protein concentration of the lysate.

-

Standard Curve Preparation: Prepare a series of PPi standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) from the 1 mM stock solution by diluting with MAT Assay Buffer. Adjust the final volume of each standard to 50 µL/well.

-

Reaction Setup:

-

Add 2-20 µL of sample lysate to the desired wells.

-

For each sample, prepare a parallel well as a "Sample Background Control".

-

Adjust the volume in all sample and background control wells to 50 µL with MAT Assay Buffer.

-

-

Reaction Mix Preparation: For each well (standard, sample), prepare a Reaction Mix containing:

-

44 µL MAT Assay Buffer

-

2 µL MAT Substrate Mix

-

2 µL Detection Enzyme Mix

-

2 µL MAT Probe

-

-

Background Control Mix Preparation: For each background control well, prepare a mix containing:

-

46 µL MAT Assay Buffer

-

2 µL Detection Enzyme Mix

-

2 µL MAT Probe (Note: Do not add the Substrate Mix).

-

-

Initiation and Measurement:

-

Add 50 µL of the Reaction Mix to the Standard and Sample wells.

-

Add 50 µL of the Background Control Mix to the background control wells.

-

Immediately begin measuring the absorbance at 570 nm in kinetic mode for 30-60 minutes at 37°C.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA570) over a linear portion of the curve for each well.

-

Subtract the ΔA570 of the background control from the corresponding sample ΔA570.

-

Plot the standard curve of PPi amount vs. ΔA570.

-

Determine the amount of PPi generated in the sample wells from the standard curve.

-

Calculate the MAT specific activity as nmol/min/mg of protein.

-

Figure 2: Experimental Workflow for MAT Activity Assay. A step-by-step flowchart of the colorimetric assay.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Continuous Spectrophotometric)

This protocol measures the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine reacts with Ellman's reagent (DTNB) to produce a colored compound.

Principle:

-

SAH --(SAHH)--> Adenosine + L-Homocysteine

-

L-Homocysteine + DTNB → TNB (yellow, A₄₁₂)

To prevent the reverse reaction, adenosine deaminase is added to convert adenosine to inosine.

Materials:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM EDTA

-

SAHH enzyme solution (purified or in lysate)

-

S-Adenosyl-L-homocysteine (SAH) stock solution

-

Adenosine Deaminase

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

UV/Vis Spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

Adenosine Deaminase (to a final concentration of ~0.8 units/mL)

-

DTNB (to a final concentration of 250 µM)

-

SAHH enzyme (e.g., 0.15–0.3 µM final concentration)

-

-

Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading at 412 nm.

-

Reaction Initiation: Start the reaction by adding a small volume of SAH stock solution to achieve the desired final concentration (e.g., from a range of 15 µM to 1000 µM for kinetic studies). Mix quickly by inverting.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm continuously for 5-10 minutes.

-

Calculation:

-

Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA₄₁₂/min).

-

Convert the rate to concentration/time using the molar extinction coefficient of the product TNB (ε = 13,600 M⁻¹cm⁻¹).

-

Activity (µmol/min) = (ΔA₄₁₂/min) / 13.6

-

For kinetic analysis, plot the initial rates against various SAH concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[10]

-

Relevance in Disease and Drug Development

The central role of the SAM cycle in cellular metabolism means its dysregulation is a common feature in many diseases.

-

Cancer: Cancer cells often exhibit altered methionine metabolism, including a switch from MAT1A to MAT2A expression, which is associated with increased proliferation.[1] This has made MAT2A a target for cancer therapy. Furthermore, changes in SAM levels profoundly impact DNA methylation, a key epigenetic mechanism that is frequently dysregulated in cancer, leading to altered expression of tumor suppressor genes and oncogenes.

-

Liver Disease: The liver is the primary site of SAM synthesis and metabolism. Chronic liver diseases, including cirrhosis and hepatocellular carcinoma, are associated with decreased hepatic SAM levels and impaired methylation capacity. SAM supplementation has been explored as a therapeutic agent in various liver disorders.

-

Neurodegenerative Diseases: Methylation reactions are vital for the synthesis and metabolism of neurotransmitters and for maintaining neuronal health. Deficiencies in the SAM cycle have been linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease.

-

Cardiovascular Disease: Elevated levels of homocysteine (hyperhomocysteinemia), often resulting from defects in the SAM cycle or deficiencies in folate and B vitamins, are an established risk factor for cardiovascular disease.

The enzymes of the SAM cycle represent promising targets for drug development. Inhibitors of MAT2A are being investigated as anti-cancer agents, while modulators of SAHH and other enzymes could offer therapeutic potential for a range of diseases by restoring methylation homeostasis.

Conclusion

The S-adenosyl-L-methionine cycle is a cornerstone of cellular metabolism, intricately regulated to maintain the methylation potential required for life. The enzymatic control points—MAT, GNMT, SAHH, BHMT, and MTHFR—are subject to a complex web of allosteric, transcriptional, and post-translational regulation. This tight control ensures that the supply of SAM is matched to the cell's metabolic needs for methylation, biosynthesis, and antioxidant defense. A thorough understanding of these regulatory mechanisms, supported by quantitative data and robust experimental methodologies, is paramount for researchers in basic science and is foundational for the development of novel therapeutic strategies targeting the numerous diseases linked to SAM cycle dysregulation.

References

- 1. Expression Pattern, Regulation, and Functions of Methionine Adenosyltransferase 2β Splicing Variants in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRANSCRIPTIONAL REGULATION OF METHIONINE ADENOSYLTRANSFERASE 2A BY PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN RAT HEPATIC STELLATE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Transcription of the MAT2A gene, coding for methionine adenosyltransferase, is up-regulated by E2F and Sp1 at a chromatin level during proliferation of liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of methionine adenosyltransferase 2A by peroxisome proliferator-activated receptors in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Methionine Adenosyltransferase Genes in Hepatocarcinogenesis [mdpi.com]

- 8. Regulation of folate and methionine metabolism by multisite phosphorylation of human methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolutionary conservation and post-translational control of S-adenosyl-L-homocysteine hydrolase in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of S-adenosylhomocysteine hydrolase by lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. betaine-homocysteine s-methyltransferase bhmt: Topics by Science.gov [science.gov]

- 14. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation | PLOS One [journals.plos.org]

- 16. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 17. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on S-adenosyl-L-methionine and liver function

An In-depth Technical Guide on the Foundational Research of S-adenosyl-L-methionine and Liver Function

For Researchers, Scientists, and Drug Development Professionals

S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule of profound importance to cellular metabolism, particularly within the liver.[1][2] As the principal biological methyl donor, SAMe is central to a vast number of biochemical reactions essential for maintaining liver health.[1][3][4] The liver is the primary site of SAMe synthesis and metabolism, handling up to 85% of all transmethylation reactions in the body.[2][5][6] Consequently, fluctuations in hepatic SAMe levels are intrinsically linked to liver pathophysiology.[2] Reductions in SAMe biosynthesis are commonly observed in patients with chronic liver disease, and this depletion can exacerbate liver injury.[3][5][7] This guide provides a detailed overview of the foundational research on SAMe's role in liver function, summarizing key metabolic pathways, experimental data, and methodologies for an audience of researchers and drug development professionals.

Hepatic Metabolism of S-adenosyl-L-methionine

SAMe is synthesized from the essential amino acid L-methionine and adenosine triphosphate (ATP).[5][8] This critical reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT).[5][7][9]

Methionine Adenosyltransferase (MAT) Isoenzymes

In mammals, two genes, MAT1A and MAT2A, encode the catalytic subunits for MAT.[7][10]

-

MAT1A: This gene is predominantly expressed in healthy, differentiated adult hepatocytes and encodes the α1 subunit, which forms the isoenzymes MATI (a tetramer) and MATIII (a dimer).[6][7][10] These isoforms are highly efficient at synthesizing SAMe.[2]

-

MAT2A: This gene is expressed in extrahepatic tissues, fetal liver, and non-parenchymal liver cells like hepatic stellate cells (HSCs) and Kupffer cells.[7][10] It is also induced during liver injury and de-differentiation, representing a switch from the quiescent, differentiated state.[7]

-

MAT2B: A third gene encodes a regulatory β subunit that associates with the MAT2A-encoded enzyme (MATII), increasing its efficiency by lowering the K_m for methionine.[7]

Core Metabolic Pathways

Once synthesized, SAMe participates in three fundamental metabolic pathways:

-

Transmethylation: SAMe donates its methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases (MTs).[5] This process is fundamental for epigenetic regulation and cellular function.[1] The resulting product, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferases and is subsequently hydrolyzed to homocysteine.[5][11]

-

Transsulfuration: In the liver, homocysteine can enter the transsulfuration pathway to be converted into cysteine.[2][10] Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most critical endogenous antioxidant in the liver.[1][3][9] SAMe promotes this pathway by allosterically activating the key enzyme cystathionine β-synthase (CBS).[5][10]

-

Aminopropylation: SAMe is a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, differentiation, and proliferation.[5] This pathway generates methylthioadenosine (MTA) as a byproduct.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. SAMe and HuR in Liver Physiology: Usefulness of Stem Cells in Hepatic Differentiation Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 5. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methionine adenosyltransferases in liver health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-ADENOSYLMETHIONINE TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S-adenosyl-L-methionine in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosyl-L-methionine (SAM), the principal methyl donor in numerous biological reactions, sits at the heart of one-carbon metabolism. This intricate network of biochemical pathways is fundamental to cellular function, governing processes from nucleotide biosynthesis and amino acid metabolism to epigenetic regulation. Dysregulation of SAM homeostasis is implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it a critical area of study for drug development. This technical guide provides an in-depth exploration of SAM's role in the one-carbon metabolism pathway, offering detailed experimental protocols, quantitative data, and pathway visualizations to support researchers in this field.

Introduction to One-Carbon Metabolism and S-adenosyl-L-methionine (SAM)

One-carbon metabolism comprises a series of interconnected pathways that facilitate the transfer of one-carbon units, such as methyl groups.[1] This metabolic network is crucial for the synthesis of essential biomolecules, including nucleotides, amino acids, and phospholipids.[2][3] At the core of this network is the methionine cycle, which is responsible for the synthesis of S-adenosyl-L-methionine (SAM).[4][5]

SAM is a universal methyl donor, participating in the methylation of DNA, RNA, proteins, and lipids, thereby playing a pivotal role in the regulation of gene expression, signal transduction, and membrane integrity.[4][5] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine, completing the methionine cycle, or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[3] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, with a low ratio often associated with disease states.[6]

The Methionine Cycle: Synthesis and Regeneration of SAM

The synthesis of SAM from methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[5] The methionine cycle is tightly interconnected with the folate cycle, which provides the methyl group for the remethylation of homocysteine to methionine. This connection underscores the importance of dietary factors, such as folate and vitamin B12, in maintaining SAM homeostasis.[6]

Key Enzymes and a Regulatory Feedback Loop

Several key enzymes regulate the flow of metabolites through the methionine cycle. A critical regulatory point is the allosteric inhibition of methylenetetrahydrofolate reductase (MTHFR) by SAM.[3][5] MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary methyl donor for the remethylation of homocysteine. By inhibiting MTHFR, high levels of SAM effectively reduce the de novo synthesis of methyl groups, thus maintaining homeostasis.

Fates of SAM: Methylation, Transsulfuration, and Polyamine Synthesis

The metabolic fate of SAM is determined by the cellular demand for its various products.

Methylation Reactions

As the universal methyl donor, SAM is a substrate for a vast number of methyltransferases. These enzymes catalyze the transfer of a methyl group to a wide range of acceptor molecules, including DNA, RNA, histones, and other proteins.[5] DNA methylation, for instance, is a key epigenetic modification that plays a crucial role in regulating gene expression.[4]

Transsulfuration Pathway

When methionine levels are sufficient, homocysteine can be directed into the transsulfuration pathway. This pathway, initiated by the SAM-activated enzyme cystathionine β-synthase (CBS), leads to the synthesis of cysteine.[3][7] Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.[5]

Polyamine Synthesis

SAM is also a precursor for the synthesis of polyamines, such as spermidine and spermine.[8] This pathway involves the decarboxylation of SAM to form decarboxylated SAM (dcSAM), which then donates an aminopropyl group.[9] Polyamines are essential for cell growth, proliferation, and differentiation.[8]

Quantitative Data in SAM Metabolism

Understanding the quantitative aspects of SAM metabolism is crucial for elucidating its role in health and disease. The following tables summarize key quantitative data related to SAM levels and enzyme kinetics.

| Parameter | Value | Organism/Cell Type | Reference |

| Cellular Concentrations | |||

| SAM | 1-100 µM | Mammalian cells | [7] |

| SAH | 0.1-5 µM | Mammalian cells | [7] |

| Homocysteine | 5-15 µM | Human plasma (healthy) | [10] |

| Enzyme Kinetics | |||

| DNMT1 Km for SAM | 4.4 ± 0.5 µM | In vitro | [11] |

| MAT II IC50 by SAM | 60 µM | In vitro | [7] |

| MAT I IC50 by SAM | 400 µM | In vitro | [7] |

Table 1: Key Quantitative Parameters in SAM Metabolism. This table provides a summary of cellular concentrations of SAM and related metabolites, along with key enzyme kinetic parameters.

| Condition | SAM Level | SAH Level | SAM/SAH Ratio | Reference |

| Normal Lung Tissue | Lower | Lower | Higher | [12] |

| Lung Tumor-Initiating Cells | Higher | Higher | Lower | [12] |

| Normal Primary Liver Cells | Lower | - | - | [13] |

| HepG2 Liver Cancer Cells | Higher | - | - | [13] |

| SK-hep1 Liver Cancer Cells | Higher | - | - | [13] |

| Folate-adequate Min mice (pre-neoplastic intestine) | Positively correlated with tumor number | Positively correlated with tumor number | - | [14] |

Table 2: SAM and SAH Levels in Normal vs. Cancer Cells. This table highlights the altered levels of SAM and SAH observed in various cancer models compared to their normal counterparts.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying SAM metabolism. This section provides detailed protocols for key experiments.

Quantification of SAM and Related Metabolites by LC-MS/MS

Objective: To quantify the levels of SAM, SAH, homocysteine, and methionine in biological samples.

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of one-carbon metabolites. Stable isotope-labeled internal standards are used for accurate quantification.[10][15]

Methodology:

-

Sample Preparation:

-

For plasma or serum samples, precipitate proteins using trichloroacetic acid.[8]

-

For cell or tissue lysates, homogenize in a suitable lysis buffer and precipitate proteins.[16]

-

Add a mixture of stable isotope-labeled internal standards (e.g., d4-SAM, d4-SAH) to the sample.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.[8]

-

-

LC Separation:

-

Inject the supernatant onto a reverse-phase C18 column.[4]

-

Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., formic acid).

-

-

MS/MS Detection:

-

Perform mass spectrometry using a triple quadrupole instrument in positive ion mode with electrospray ionization (ESI).[4]

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against a calibration curve.

-

In Vitro Methyltransferase Assay

Objective: To measure the activity of a specific methyltransferase and assess the inhibitory potential of compounds.

Principle: This assay measures the transfer of a methyl group from SAM to a specific substrate by a methyltransferase. The activity can be monitored by various methods, including radioactivity, fluorescence, or luminescence.[17]

Methodology (using a fluorescent assay as an example):

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified methyltransferase, its specific substrate (e.g., a histone peptide for a histone methyltransferase), and a reaction buffer.

-

Initiate the reaction by adding SAM.

-

For inhibitor screening, pre-incubate the enzyme with the test compound before adding SAM.

-

-

Coupled Enzyme System:

-

The assay is coupled to a series of enzymatic reactions that convert the product SAH into a fluorescent signal.

-

SAH is hydrolyzed to S-ribosylhomocysteine and adenine by SAH hydrolase.

-

Adenine is then converted to hypoxanthine, which in turn is oxidized to produce hydrogen peroxide.

-

The hydrogen peroxide reacts with a fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) in the presence of horseradish peroxidase to generate a highly fluorescent product (resorufin).[17]

-

-

Detection:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).[17]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

For inhibitor studies, determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

-

Visualizing the Central Role of SAM

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to SAM metabolism.

Caption: Overview of One-Carbon Metabolism highlighting the central role of SAM.

Caption: Experimental workflow for LC-MS/MS quantification of SAM and related metabolites.

Caption: A logical workflow for drug screening targeting SAM-dependent methyltransferases.

SAM in Disease and as a Therapeutic Target

Given the central role of SAM in cellular metabolism and epigenetic regulation, it is not surprising that its dysregulation is associated with various diseases. In many cancers, for instance, there is an increased demand for methionine and altered levels of SAM and SAH.[7][12] This "methionine addiction" of cancer cells presents a potential therapeutic window. Targeting enzymes in the methionine cycle, such as MAT2A, has emerged as a promising strategy in cancer therapy.[12] Furthermore, SAM itself has been investigated as a therapeutic agent for various conditions, including liver disease and depression, with some studies suggesting it can reverse aberrant DNA methylation patterns.[7]

Conclusion

S-adenosyl-L-methionine is a critical metabolite that integrates nutritional status with a wide array of cellular processes through the one-carbon metabolism pathway. Its role as the universal methyl donor places it at the crossroads of genetic and epigenetic regulation, making it a key player in both health and disease. A thorough understanding of the intricate regulation of SAM synthesis and its downstream metabolic fates is paramount for the development of novel therapeutic strategies targeting a multitude of diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of SAM metabolism and its therapeutic potential.

References

- 1. One Carbon Metabolism Pathway: Sources, Mechanisms, and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. activemotif.jp [activemotif.jp]

- 3. annualreviews.org [annualreviews.org]

- 4. biorxiv.org [biorxiv.org]

- 5. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 7. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS identification of the one-carbon cycle metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. oncotarget.com [oncotarget.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method [mdpi.com]

- 16. DNA-Methyltransferase Assay çç©æ¢ç´¢ [m.biodiscover.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Quantifying S-adenosyl-L-methionine (SAM) Levels in Tissue Samples

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosyl-L-methionine (SAM), a biologically active molecule synthesized from methionine and ATP, is the primary methyl group donor in numerous essential transmethylation reactions. These reactions are critical for the synthesis and modification of DNA, RNA, proteins, and lipids, thereby playing a pivotal role in cellular regulation, gene expression, and metabolism. The ratio of SAM to its demethylated product, S-adenosyl-L-homocysteine (SAH), is often used as an indicator of the cellular methylation capacity. Accurate quantification of SAM levels in tissue samples is crucial for understanding its role in various physiological and pathological processes and for the development of therapeutic agents targeting methylation pathways. This document provides detailed protocols for the quantification of SAM in tissue samples using Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes typical SAM concentrations found in various mammalian tissues. These values can vary depending on the species, age, diet, and experimental conditions.

| Tissue | Species | SAM Concentration (nmol/g tissue) | Reference |

| Liver | Rat | 50 - 100 | [1] |

| Brain | Rat | ~20-40 | [2] |

| Kidney | Rat | 46.2 ± 1.9 | [3] |

| Lung | Rat | ~15-25 | [1] |

| Intestine | Rat | ~15-25 | [1] |

Signaling and Experimental Workflow Diagrams

Figure 1: S-adenosyl-L-methionine (SAM) metabolic pathway.

Figure 2: General experimental workflow for SAM quantification.

Experimental Protocols

Tissue Sample Preparation

Materials:

-

Liquid nitrogen

-

-80°C freezer

-

Homogenizer (e.g., Potter-Elvehjem, bead beater)

-

Ice bucket

-

Centrifuge

Procedure:

-

Immediately after collection, snap-freeze tissue samples in liquid nitrogen to halt metabolic activity.

-

Store the frozen tissue at -80°C until analysis.

-

On the day of analysis, keep the tissue frozen on dry ice until homogenization.

-

Weigh the frozen tissue.

-

Perform homogenization on ice to prevent degradation of SAM.

Protocol for SAM Quantification by ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.[4][5][6][7][8] Refer to the specific manufacturer's instructions for the kit being used.

Materials:

-

SAM ELISA Kit (containing SAM standard, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

-

Tissue Homogenization Buffer: Ice-cold Phosphate Buffered Saline (PBS, pH 7.4) with protease inhibitors. A common recommendation is 9 mL of PBS for 1 g of tissue.[6]

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

A. Tissue Homogenate Preparation:

-

To a pre-weighed frozen tissue sample, add ice-cold Tissue Homogenization Buffer (e.g., 1:9 w/v).

-

Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[4]

-

Carefully collect the supernatant, which contains the tissue extract. Keep the supernatant on ice.

B. ELISA Assay:

-

Prepare standards and samples according to the kit's instructions. This typically involves serial dilutions of the SAM standard to generate a standard curve.

-

Add 50 µL of the standard or sample to the appropriate wells of the microplate.

-

Immediately add 50 µL of the biotin-detection antibody working solution to each well.[6]

-

Cover the plate and incubate for 1 hour at 37°C.[5]

-

Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[5][7]

-

Add 100 µL of Streptavidin-HRP working solution to each well.

-

Cover the plate and incubate for 30 minutes at 37°C.[5]

-

Aspirate and wash the plate 5 times with 1X Wash Buffer.

-

Add 90 µL of TMB Substrate Solution to each well and incubate in the dark for 10-20 minutes at 37°C.[7]

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm immediately using a microplate reader.

-

Calculate the concentration of SAM in the samples by comparing their absorbance to the standard curve.

Protocol for SAM Quantification by HPLC

This protocol provides a general framework for SAM analysis by HPLC. Optimization of chromatographic conditions may be required depending on the specific tissue and instrumentation.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Homogenization/Extraction Buffer: 0.4 M Perchloric Acid (PCA)

-

Mobile Phase: e.g., Phosphate buffer with an ion-pairing agent or a gradient of acetonitrile and water with additives like formic acid.

-

SAM standard

Procedure:

A. Sample Preparation:

-

Homogenize the frozen tissue in ice-cold 0.4 M PCA (e.g., 100 mg tissue per 1 mL PCA).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (the acid extract).

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

B. HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample extract onto the column.

-

Run the HPLC with the optimized mobile phase composition and flow rate.

-

Detect SAM using a UV detector at approximately 254-260 nm.

-

Identify the SAM peak by comparing its retention time with that of the SAM standard.

-

Quantify the SAM concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of the SAM standard.

Protocol for SAM Quantification by LC-MS/MS

This method offers high sensitivity and specificity for SAM quantification.

Materials:

-

LC-MS/MS system (a triple quadrupole mass spectrometer is recommended)

-

C18 or a suitable reversed-phase column

-

Homogenization/Extraction Buffer: 0.4 M Perchloric Acid (PCA)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

SAM standard and a stable isotope-labeled internal standard (e.g., d3-SAM)

Procedure:

A. Sample Preparation:

-

Homogenize the frozen tissue in ice-cold 0.4 M PCA.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

-

Transfer a known volume of the supernatant to a new tube.

-

Add the internal standard (d3-SAM) to the supernatant.

-

Filter the sample through a 0.22 µm filter.

B. LC-MS/MS Analysis:

-

Equilibrate the LC column with the initial mobile phase conditions.

-

Inject the prepared sample extract.

-

Separate SAM from other components using a gradient elution with Mobile Phase A and B.

-

Introduce the column effluent into the mass spectrometer.

-

Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor-to-product ion transitions for SAM (e.g., m/z 399 -> 250) and the internal standard.

-

Quantify SAM by calculating the ratio of the peak area of SAM to the peak area of the internal standard and comparing this ratio to a standard curve.

Conclusion

The choice of method for quantifying SAM in tissue samples depends on the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. ELISA offers a convenient and high-throughput option, while HPLC provides a robust and cost-effective method for routine analysis. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for accurate and precise quantification, especially for low-abundance samples. Proper sample handling, including rapid freezing and homogenization on ice, is critical to ensure the accuracy of the results regardless of the analytical method chosen.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Tissue distribution of S-adenosylmethionine and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of S-adenosylmethionine, S-adenosylhomocysteine and polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. SAM ELISA kit [antibodies-online.com]

- 6. abcam.cn [abcam.cn]

- 7. cloud-clone.com [cloud-clone.com]

- 8. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

Application Notes and Protocols for In Vitro Methylation Assays Using S-adenosyl-L-methionine (SAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAM) is a universal methyl group donor utilized by a large family of enzymes known as methyltransferases (MTs). These enzymes play a crucial role in the regulation of numerous biological processes, including gene expression, signal transduction, and metabolism, by catalyzing the transfer of a methyl group from SAM to various substrates such as DNA, RNA, proteins, and small molecules. The study of methyltransferase activity is paramount in understanding disease mechanisms and for the development of novel therapeutic agents. In vitro methylation assays are fundamental tools for characterizing enzyme kinetics, identifying substrates, and screening for inhibitors of MTs.

These application notes provide detailed protocols and critical considerations for performing in vitro methylation assays using SAM as a substrate. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design, execution, and interpretation of these essential experiments.

Principle of the Assay